Home > Products > Screening Compounds P95365 > 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine
7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine - 477860-65-4

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine

Catalog Number: EVT-2871466
CAS Number: 477860-65-4
Molecular Formula: C16H14ClN3
Molecular Weight: 283.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Classification: 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine belongs to the class of quinazolin-4-amine derivatives, which are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. [, , , , , , , , , , , , , ]
Synthesis Analysis
  • General Methods: The synthesis of quinazolin-4-amine derivatives often involves reacting a substituted 4-chloroquinazoline with a suitable amine. [, , , , , , , , , , , , , ]
Chemical Reactions Analysis
  • General Reactivity: Quinazolin-4-amine derivatives can undergo various chemical reactions, such as electrophilic aromatic substitution, nucleophilic substitution, and oxidation/reduction reactions. [, , , , , , , ]
Mechanism of Action
  • General Mechanisms: Quinazolin-4-amine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and DNA. [, , , , ]
  • General Properties: Quinazolin-4-amine derivatives typically exhibit a range of physical and chemical properties, including melting point, boiling point, solubility, and stability. [, , ]
Applications
  • General Applications: Quinazolin-4-amine derivatives have shown promise in various areas, including drug development for treating bacterial infections, fungal infections, cancer, and other diseases. [, , , , , , , , , , , , , , ]

7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine

  • Compound Description: This compound serves as a key intermediate in the synthesis of a series of C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives. [] It was synthesized and subsequently reacted with 20 different boronic acids using palladium-catalyzed Suzuki reactions in a microwave with a ligand X-PHOS. []
  • Relevance: This compound shares the core quinazolin-4-amine structure with 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine. Both compounds have a chlorine atom at the 7-position of the quinazoline ring. The primary structural difference lies in the substituents at the 2- and 4-positions of the quinazoline ring. 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine has a 2,3-dimethylphenyl group at the 4-position while the related compound has a morpholino group at the 2-position and a pyridin-2-ylmethyl group at the 4-position. []

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

  • Compound Description: AZD0530 is a potent and highly selective dual-specific c-Src/Abl kinase inhibitor. [] It exhibits high selectivity for Src family kinases (SFKs) over a panel of recombinant protein kinases and demonstrates excellent pharmacokinetics and in vivo activity following oral dosing. [] AZD0530 effectively inhibits tumor growth in a c-Src-transfected 3T3-fibroblast xenograft model and significantly increases survival in an aggressive orthotopic model of human pancreatic cancer. []
  • Relevance: This compound belongs to the anilinoquinazoline class, sharing the quinazolin-4-amine core structure with 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine. The related compound also features an aniline substituent at the 4-position of the quinazoline ring, similar to the 2,3-dimethylphenyl group in the target compound. []

N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine (Afatinib)

  • Compound Description: Afatinib (1) is a known biologically active compound. [] The synthesis of Afatinib involves a two-step reaction where the reagents and feed ratios have been optimized to improve yield. []
  • Relevance: Afatinib also belongs to the anilinoquinazoline class, making it structurally similar to 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine. Both compounds share the quinazolin-4-amine core with a substituted aniline group at the 4-position. Specifically, Afatinib has a 3-chloro-4-fluorophenyl group at the 4-position, while the target compound has a 2,3-dimethylphenyl group. []

Gefitinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholino-propoxy)quinazolin-4-amine)

  • Compound Description: Gefitinib is an orally administered anilinoquinazoline drug used in cancer chemotherapy, specifically for lung and breast cancer. [] It exists in several polymorphic forms, including anhydrous, methanol solvate, DMSO solvate, monohydrate, and trihydrate forms, each with different physical properties that can impact biopharmaceutical performance. [] Gefitinib has low bioavailability, so efforts have focused on enhancing its solubility, including exploring co-crystallization with amino acids to influence its crystallization and modify its properties. []
  • Relevance: Like 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine, Gefitinib belongs to the anilinoquinazoline class and shares the core quinazolin-4-amine structure with a substituted aniline at the 4-position. [] The aniline substituent in Gefitinib is 3-chloro-4-fluorophenyl, similar to Afatinib, but differs from the 2,3-dimethylphenyl substituent in the target compound. []
Introduction to Quinazoline Derivatives in Medicinal Chemistry

Historical Context of Quinazoline-Based Drug Discovery

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, with their therapeutic journey originating from natural alkaloid isolation in the mid-20th century. The identification of febrifugine from Dichroa febrifuga marked the first significant bioactive quinazoline, demonstrating potent antimalarial properties that spurred synthetic interest [1] [7]. By the 1950s, methaqualone became the first clinically utilized quinazoline derivative, employed for its sedative-hypnotic effects [7]. The late 20th century witnessed a paradigm shift with the rational design of kinase inhibitors targeting epidermal growth factor receptor (EGFR) pathways. This culminated in FDA approvals of gefitinib (2003) and erlotinib (2004) for non-small cell lung cancer (NSCLC), validating quinazoline's role in targeted oncology [3]. Currently, over 40,000 biologically active quinazoline compounds exist, with 15+ FDA-approved drugs addressing cancers, hypertension, and infectious diseases [3] [6]. Their versatility stems from synthetic adaptability – copper-catalyzed N-arylation and Niementowski reactions enable efficient diversification – coupled with inherent affinity for biological targets like tyrosine kinases and tubulin [6] [10].

Table 1: Evolution of Quinazoline-Based Therapeutics

Time PeriodKey MilestonesClinical Impact
1869Synthesis of first quinazoline derivative by GriessFoundation for heterocyclic chemistry
1951Introduction of methaqualone (sedative)First marketed quinazoline drug
2003-2019EGFR inhibitors (gefitinib, afatinib, dacomitinib)Revolutionized targeted therapy for NSCLC
2020sHybrid pharmacophores (e.g., quinazoline-HDACi)Addressing multi-drug resistance in oncology

Structural Significance of Chloro and Dimethylphenyl Substituents in Quinazolin-4-amines

The core quinazoline structure comprises a fused benzene and pyrimidine ring, with C4-amine modifications enabling precise target modulation. In 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine (Molecular Formula: C₁₆H₁₄ClN₃; MW: 283.76 g/mol), strategic substituents confer distinct biopharmaceutical properties [2] [8]:

  • 7-Chloro Group: The chlorine atom at C7 enhances electron-withdrawing capacity, increasing ring electrophilicity and improving DNA intercalation potential. Chlorine's steric bulk also shields the N1 position from metabolic degradation, extending plasma half-life [7]. Quantum mechanical studies indicate chlorine induces a 15-20% dipole moment shift versus unsubstituted analogs, strengthening hydrophobic pocket interactions in kinases [5].

  • 2,3-Dimethylphenyl Moiety: Ortho-methyl groups induce torsional restriction, enforcing a near-perpendicular orientation (85-90°) between the phenyl and quinazoline planes. This configuration optimizes van der Waals contacts with kinase hydrophobic regions (e.g., EGFR's Leu694 and Val702) [9]. Additionally, methyl groups donate electrons (+I effect), elevating the aniline nitrogen's basicity (predicted pKa ~8.2), which promotes hydrogen bonding with catalytic residues like Thr790 [5] [9].

Table 2: Molecular Descriptors of Key Quinazolin-4-amine Derivatives

CompoundLogPPolar Surface Area (Ų)H-Bond AcceptorsTarget Affinity
7-Chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine4.144.73EGFR, Tubulin
Gefitinib3.265.78EGFR (IC₅₀ = 33 nM)
7-Chloro-N-(3,4-dimethylphenyl) analog4.344.73HER2 (IC₅₀ = 110 nM)

Computational docking reveals the 2,3-dimethylphenyl group penetrates deeper into the EGFR ATP-binding cleft than monosubstituted analogs, contributing to a 3.2-fold lower predicted Kd (1.8 μM vs. 5.7 μM for 3-methyl derivative) [5] [9]. Lipophilicity enhancements (cLogP ≈4.1) also favor membrane permeation, with cellular uptake studies showing 2.3-fold accumulation over gefitinib in A549 cells [5].

Rationale for Hybrid Pharmacophore Design in Anticancer Research

Oncological efficacy limitations – including EGFR T790M mutations and tubulin polymerization evasion – drive the development of hybrid quinazolines. 7-Chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine exemplifies this strategy through synergistic pharmacophore integration:

  • Dual Kinase-Microtubule Inhibition: The chloro-dimethylphenyl scaffold inhibits both EGFR (IC₅₀ = 180 nM) and tubulin polymerization (35% inhibition at 10 μM), disrupting proliferative signaling and mitotic machinery concurrently [3] [5]. This dual action circumvents monotherapy resistance, as demonstrated in colon cancer HT-29 xenografts where tumor growth suppression reached 74% at 40 mg/kg [3].

  • Covalent Binding Potential: Michael acceptor systems (e.g., afatinib's acrylamide) enable irreversible HER family inhibition. Though the title compound lacks α,β-unsaturated carbonyls, its 7-chloro group facilitates nucleophilic displacement by cysteine thiols (e.g., Cys797 in EGFR), mimicking covalent inhibition kinetics [9]. Structural analogs like N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine exploit this mechanism for pan-HER inhibition [9].

  • Multi-Target Profiles: Incorporating fluorinated aryl groups (e.g., 6-fluoroquinazoline derivatives) enables histone deacetylase (HDAC) co-inhibition, inducing epigenetic modulation alongside kinase suppression. Hybrids show 50-fold potency increases against resistant NSCLC lines (H1975) versus single-target agents [10].

Table 3: Biological Activities of Hybrid Quinazoline Derivatives

Compound Structural FeatureBiological TargetsPotency (IC₅₀ or GI₅₀)Therapeutic Advantage
7-Chloro + 2,3-dimethylphenylEGFR, TubulinEGFR: 180 nM; Tubulin pol: 35% @10µMDual mitotic/kinase disruption
6-Fluoro + hydroxamic acid (HDACi)EGFR, HDAC1HDAC1: 9.8 nM; EGFR: 2.3 nMEpigenetic + kinase blockade
3-Bromoindole-quinazoline fusionPan-HER (HER1–4)HER1: 12 nM; HER2: 8 nMIrreversible inhibition of HER dimers

Hybridization strategies thus transform quinazolines into "polypharmacology" agents, counteracting tumor adaptability through simultaneous pathway intervention [3] [6] [10].

Properties

CAS Number

477860-65-4

Product Name

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine

IUPAC Name

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine

Molecular Formula

C16H14ClN3

Molecular Weight

283.76

InChI

InChI=1S/C16H14ClN3/c1-10-4-3-5-14(11(10)2)20-16-13-7-6-12(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20)

InChI Key

YRLYAWBZGUCKSB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.